Product packaging for Cycloviolacin O25(Cat. No.:)

Cycloviolacin O25

Cat. No.: B1578314
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O25 is a member of the cyclotide family, which are macrocyclic peptides of approximately 30-40 amino acids characterized by a unique cyclic cystine knot (CCK) motif. This structure comprises a head-to-tail cyclized backbone stabilized by three disulfide bonds, forming a compact and exceptionally stable knotted topology . This CCK framework makes cyclotides resistant to thermal, chemical, and enzymatic degradation, presenting an attractive scaffold for pharmaceutical and biotechnological applications . While specific studies on this compound are limited, research on related cycloviolacins, particularly Cycloviolacin O2, provides strong indicators of its potential research value. Cycloviolacin O2 has demonstrated potent cytotoxic activity against various cancer cell lines, including drug-resistant subtypes, by a mechanism involving specific disruption of cell membranes . This membrane-targeting activity is also linked to potent bactericidal effects , especially against Gram-negative bacteria such as Escherichia coli and Salmonella . Furthermore, studies indicate that cyclotides can enhance the efficacy of conventional drugs; for instance, Cycloviolacin O2 was shown to act as a chemosensitizing agent in drug-resistant breast cancer cells and to augment the efficacy of antiretroviral drugs in HIV research by targeting lipid membranes of infected cells and viral particles . The exploration of cyclotides like this compound is a significant area of interest for developing novel anti-infectives, anticancer therapies, and stable peptide-based scaffolds for engineering new bioactive compounds. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

bioactivity

Antimicrobial

sequence

DIFCGETCAFIPCITHVPGTCSCKSKVCYFN

Origin of Product

United States

Biosynthesis and Post Translational Modification Pathways of Cycloviolacins

Gene-Encoding and Precursor Protein Architecture

Cyclotides, including cycloviolacin O25, are ribosomally synthesized from larger precursor proteins encoded by dedicated genes. nih.govnih.gov In the Violaceae family, to which the producer of this compound, Viola odorata, belongs, these genes typically encode a precursor protein with a distinct architecture. nih.govsci-hub.se This precursor protein generally consists of an endoplasmic reticulum (ER) signal peptide, a pro-region, a conserved N-terminal repeat (NTR), the mature cyclotide domain, and a short hydrophobic tail at the C-terminus. nih.govsci-hub.se

The gene can contain one or more repeats of the cyclotide domain, and a single gene can even encode for different cyclotide sequences. sci-hub.se The precursor protein architecture is crucial for the correct folding and subsequent post-translational modifications that lead to the mature, cyclic this compound.

Table 1: Components of a Typical Cyclotide Precursor Protein in Violaceae

ComponentFunction
Endoplasmic Reticulum (ER) Signal Peptide Directs the precursor protein to the secretory pathway. nih.govsci-hub.se
Pro-region A sequence of amino acids that is cleaved during maturation.
N-terminal Repeat (NTR) A conserved region that may be involved in vacuolar targeting. nih.govnih.gov
Mature Cyclotide Domain The amino acid sequence that will form the final this compound. nih.govsci-hub.se
C-terminal Hydrophobic Tail A short sequence at the end of the precursor protein. nih.gov

Endoplasmic Reticulum (ER) Targeting and Vacuolar Processing

The biosynthesis of this compound begins with the targeting of its precursor protein to the endoplasmic reticulum, guided by the N-terminal ER signal peptide. nih.govsci-hub.se Within the ER, the precursor protein undergoes initial folding and the formation of its characteristic three disulfide bonds. nih.govresearchgate.net This process is facilitated by protein disulfide isomerases (PDIs) present in the ER. nih.govresearchgate.net

Following folding and disulfide bond formation, the precursor is transported from the ER, likely through the Golgi apparatus, to the vacuole. nih.gov The vacuole is the primary site for the final processing steps, including the crucial cyclization of the peptide backbone. nih.gov The N-terminal repeat (NTR) domain is thought to play a role in targeting the precursor to the vacuole. nih.govnih.gov

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

The head-to-tail cyclization of the cyclotide backbone is a key step in the biosynthesis of this compound and is catalyzed by asparaginyl endopeptidases (AEPs). d-nb.infoxiahepublishing.com AEPs are a class of proteases that recognize and cleave peptide bonds C-terminal to asparagine (Asn) or aspartic acid (Asp) residues. nih.govd-nb.info In cyclotide biosynthesis, AEPs function as ligases, catalyzing an intramolecular transpeptidation reaction. d-nb.info

This process involves the recognition of a conserved Asn or Asp residue at the C-terminus of the mature cyclotide domain within the precursor protein. d-nb.infoportlandpress.com AEPs cleave the peptide bond at this site and then catalyze the formation of a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain, resulting in a circular peptide. nih.gov

A unique feature of this compound is the presence of an Asn-Asp dipeptide sequence in loop 6, the region containing the cyclization site. nih.gov While a single Asn or Asp residue is typically required for AEP-mediated cyclization, the presence of both adjacent to each other is unusual and of interest in understanding the specifics of its biosynthesis. portlandpress.comnih.gov

Mechanisms of Oxidative Folding and Disulfide Bond Formation

The formation of the three disulfide bonds in this compound is a critical step that occurs in the endoplasmic reticulum and is essential for its stable, knotted structure. nih.govuq.edu.au This process, known as oxidative folding, is catalyzed by protein disulfide isomerase (PDI) family proteins. nih.govmdpi.com

The oxidative folding of cyclotides is a complex process that can be influenced by various factors, including the concentration of redox reagents. researchgate.net The formation of the correct disulfide bond pairing (I-IV, II-V, and III-VI) is crucial for the native structure and function of the cyclotide. uq.edu.aunih.gov The process is thought to involve the formation of intermediate species with one or two disulfide bonds before the final, native three-disulfide structure is achieved. uq.edu.au Studies on other cyclotides suggest that the folding pathway can be influenced by the specific amino acid sequence and the presence of structural elements like β-turns, which can act as nucleation sites for folding. nih.govuq.edu.au

Cellular and Molecular Mechanisms of Action of Cycloviolacins

Membrane Interaction and Permeabilization Mechanisms

The primary mechanism of action for many cycloviolacins is the disruption of cellular membranes, which leads to cell death. sb-peptide.comnih.gov This membranolytic activity is central to their cytotoxic and antimicrobial effects.

Disruption of Lipid Membranes

The ability to disrupt lipid membranes is a key feature of cycloviolacins like CyO2. nih.gov Studies have shown that these peptides can rapidly compromise the integrity of cell membranes. For instance, human lymphoma cells exposed to CyO2 displayed disintegrated cell membranes within five minutes. nih.gov This process involves the peptide inserting into the lipid bilayer, which leads to the formation of pores or other structural damage, causing leakage of internal cellular contents and ultimately cell lysis. nih.govresearchgate.net This membrane-disrupting activity is concentration-dependent and is considered a crucial element of the cytotoxic effect of cyclotides. sb-peptide.comnih.gov

Interaction with Specific Lipid Compositions (e.g., Phosphatidylethanolamine (B1630911), Cholesterol-rich Domains)

The interaction of cycloviolacins with membranes is not indiscriminate; it is highly dependent on the lipid composition of the target membrane. nih.gov A key finding is the preferential binding of cycloviolacins to membranes containing phosphatidylethanolamine (PE). nih.govresearchgate.net Molecular dynamics simulations have shown that CyO2 forms more stable binding complexes with bilayers containing PE compared to those composed solely of other phospholipids (B1166683) like phosphatidylcholine (PC). researchgate.net This interaction is initiated by electrostatic attraction, followed by the insertion of the peptide's hydrophobic regions into the membrane's core. researchgate.net

Furthermore, some studies suggest that cyclotides can interact with cholesterol-rich domains, often referred to as lipid rafts. researchgate.netmdpi.com The presence of cholesterol, however, can sometimes reduce the lytic activity of cyclotides by increasing membrane rigidity. nih.govuq.edu.au The specific affinity for PE-rich membranes is a conserved feature and a critical determinant of the biological activity of these peptides. mdpi.com

Selective Targeting of Negatively Charged Membranes (e.g., Tumor and Bacterial Cells)

Cycloviolacins exhibit selective toxicity, preferentially targeting tumor and bacterial cells over normal mammalian cells. sb-peptide.comresearchgate.netbiointerfaceresearch.com This selectivity is largely attributed to differences in membrane composition. Cancer cell and bacterial membranes are typically enriched in negatively charged lipids, which creates a strong electrostatic attraction for cationic peptides like CyO2. biointerfaceresearch.comoup.com Normal mammalian cell membranes are generally zwitterionic (neutrally charged), resulting in weaker interactions. biointerfaceresearch.com

The positively charged residues on the surface of CyO2 are crucial for this selective targeting and for its potent bactericidal activity against Gram-negative bacteria. oup.com Studies have shown that chemically neutralizing these charges leads to a significant loss of antibacterial activity. oup.com This selective membrane disruption allows cycloviolacins to form pores specifically in tumor cells while causing minimal damage to healthy cells, such as primary human brain endothelial cells. sb-peptide.comresearchgate.net

Intracellular Signaling Pathways and Molecular Targets

While membrane disruption is a primary mechanism, evidence suggests that cycloviolacins may also exert their effects through interactions with intracellular components and by modulating cellular signaling pathways. nih.govasm.org

Induction of Apoptosis via Specific Receptors (e.g., Fas Receptor)

Beyond direct membrane lysis (necrosis), some cyclotides and their derivatives are being investigated for their potential to induce apoptosis, or programmed cell death, through specific signaling pathways. The extrinsic pathway of apoptosis can be initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor (also known as CD95 or APO-1). oatext.com

In silico molecular docking studies have explored the potential of peptides derived from CyO2 to interact with the death domain of the Fas receptor. biointerfaceresearch.com The binding to this receptor initiates a signaling cascade that leads to the activation of caspases and ultimately results in the execution of apoptosis. oatext.comnih.gov This suggests a potential mechanism where cycloviolacin-derived peptides could trigger cell death not just by membrane permeabilization but also by activating specific apoptotic receptors. biointerfaceresearch.com

Modulation of Cellular Processes beyond Membrane Disruption

The biological activities of cyclotides are not limited to membrane interactions. Some cyclotides, particularly those from the trypsin inhibitor subfamily, are capable of entering cells through endocytic pathways without causing significant membrane disruption. nih.govspringernature.comnih.gov This ability to access the cell's interior allows them to target intracellular protein-protein interactions. nih.govmdpi.com

For example, engineered cyclotides have been developed to inhibit intracellular oncogenic pathways, such as the p53-Hdm2 interaction. nih.govmdpi.com Furthermore, studies on the resistance of Salmonella enterica to CyO2 revealed mutations in genes involved in processes other than membrane synthesis, including a gene encoding a subunit of RNA polymerase. asm.org This finding implies that cyclotides may have intracellular targets and that their mode of action could be more complex than membrane damage alone. asm.org Research has also shown that some cyclotides can suppress the proliferation of human T-lymphocytes by modulating the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. plos.org

Potential Interactions with G Protein-Coupled Receptors (GPCRs)

While direct experimental evidence specifically detailing the interaction of Cycloviolacin O25 with G Protein-Coupled Receptors (GPCRs) is not extensively documented in current scientific literature, the broader family of cyclotides, to which this compound belongs, has been shown to modulate the activity of these critical cell surface receptors. GPCRs constitute a large and diverse family of transmembrane proteins that play a pivotal role in cellular signaling by transducing extracellular stimuli into intracellular responses. wikipedia.orgnovusbio.com Their involvement in a vast array of physiological processes makes them significant targets for drug discovery. tandfonline.comnih.gov

The potential for this compound to interact with GPCRs can be inferred from studies on other cyclotides. These plant-derived cyclic peptides have been identified as ligands for various GPCRs, suggesting that this class of molecules possesses the structural attributes necessary for such interactions. frontiersin.orgnih.gov The interaction of cyclotides with GPCRs is a growing area of research, with several studies demonstrating that these peptides can act as agonists or antagonists at specific receptor subtypes. frontiersin.orgnih.gov

For instance, the cyclotide Kalata B7, originally isolated from Oldenlandia affinis, has been found to exhibit activity at the human oxytocin (B344502) and vasopressin V1a receptors, both of which are class A GPCRs. frontiersin.orgmdpi.com This interaction provides a molecular basis for the traditional use of certain plant extracts in childbirth. tandfonline.com Furthermore, cyclotides isolated from Carapichea ipecacuanha have been identified as antagonists of the corticotropin-releasing factor type 1 receptor and as ligands for the κ-opioid receptor, highlighting the ability of cyclotides to interact with different classes of GPCRs. frontiersin.orgnih.gov

The structural characteristics of cyclotides, including their cyclic cystine knot framework, provide exceptional stability and a constrained conformation that can be ideal for receptor binding. researchgate.net The surface charge of the cyclotide is also a critical factor. Cationic residues, which are present in bracelet cyclotides like Cycloviolacin O2, have been noted for their role in membrane interaction, a prerequisite for engaging with transmembrane receptors like GPCRs. tandfonline.com The unique topology of cyclotides allows them to present specific amino acid sequences in their loops, which can serve as recognition motifs for GPCRs. researchgate.net This has led to the exploration of cyclotides as scaffolds for engineering novel peptide-based GPCR ligands. tandfonline.comresearchgate.net

Given that this compound is part of the bracelet subfamily of cyclotides and originates from Viola odorata, a species known to produce a variety of cyclotides, it is plausible that it could also interact with one or more GPCRs. tandfonline.com A proposed mechanism for some cyclotides involves interaction with invertebrate neuropeptide GPCRs, suggesting an evolutionary role in plant defense. diva-portal.org The following table summarizes known interactions of various cyclotides with specific GPCRs, illustrating the potential for this class of compounds.

CyclotideSource PlantTarget GPCRObserved Effect
Kalata B7 Oldenlandia affinisOxytocin ReceptorPartial Agonist
Vasopressin V1a ReceptorPartial Agonist
Cyclotides from Carapichea ipecacuanha Carapichea ipecacuanhaCorticotropin-Releasing Factor Type 1 Receptor (CRF1)Antagonist
κ-Opioid Receptor (KOR)Ligand
MCoTI-I (grafted) Momordica cochinchinensisCXCR4Antagonist

This table presents data from studies on various cyclotides and is intended to illustrate the potential for GPCR interaction within this peptide family. Direct interactions of this compound with these or other GPCRs require specific investigation.

Further research is necessary to elucidate whether this compound has any affinity for or modulatory effects on specific GPCRs. Such studies would involve screening this compound against a panel of GPCRs and conducting detailed pharmacological assays to characterize the nature of any potential interactions.

Spectrum of Biological Activities: in Vitro and Mechanistic Insights

Anticancer and Cytotoxic Activities

Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has demonstrated significant antitumor effects. sb-peptide.com Its cytotoxic activity is attributed to its ability to cause cell death through membrane permeabilization. sb-peptide.comresearchgate.net

Efficacy Against Various Cancer Cell Lines

Cycloviolacin O2 has exhibited potent, dose-dependent cytotoxic activity against a range of human tumor cell lines. aacrjournals.org It has been shown to be the most potent among several cyclotides tested, with IC50 values ranging from 0.1 to 0.3 μM across various cell lines. aacrjournals.org Studies have documented its effectiveness against cancers such as renal adenocarcinoma, T-cell leukemia, lung cancer, myeloma, lymphoma, and ovarian cancer. goldaruco.com In primary cultures of human tumor cells, CyO2 displayed selective toxicity, particularly against chronic lymphocytic leukemia cells. aacrjournals.org

Research has also highlighted its activity against breast cancer cell lines. In both the MCF-7 and its doxorubicin-resistant subline, MCF-7/ADR, CyO2 induced a dose-dependent cytotoxic effect with IC50 values of 3.17 and 3.27 µM, respectively. goldaruco.com Furthermore, it has shown micromolar anticancer activity against PC-3 prostate, MDA-MB-231 breast, and OVCAR-3 ovarian cancer cell lines. nih.gov The cytotoxic mechanism involves the rapid disruption of cell membranes, leading to the disintegration of the cell membrane within minutes of exposure in human lymphoma cell lines. sb-peptide.com

Table 1: Cytotoxic Activity of Cycloviolacin O2 Against Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
Various Tumor Cell Lines Panel of 10 human tumor cell lines 0.1 - 0.3 aacrjournals.org
MCF-7 Breast Cancer 3.17 goldaruco.com
MCF-7/ADR Doxorubicin-resistant Breast Cancer 3.27 goldaruco.com
PC-3 Prostate Cancer Micromolar concentrations nih.gov
MDA-MB-231 Breast Cancer Micromolar concentrations nih.gov
OVCAR-3 Ovarian Cancer Micromolar concentrations nih.gov
Chronic Lymphocytic Leukemia Leukemia 0.10 aacrjournals.org

Chemosensitizing Properties and Synergistic Effects with Established Agents

Cycloviolacin O2 has been identified as a promising chemosensitizing agent, particularly in the context of drug-resistant breast cancer. goldaruco.com Its ability to permeabilize cell membranes allows for increased cellular uptake of other chemotherapeutic drugs. researchgate.netgoldaruco.com

When used in combination with doxorubicin (B1662922), CyO2 significantly enhances the drug's toxicity in resistant breast cancer cells. sb-peptide.com Co-exposure of drug-resistant breast cancer cells to both CyO2 and doxorubicin resulted in a more than threefold decrease in the IC50 value of CyO2. goldaruco.com Fluorescence microscopy has confirmed that CyO2 facilitates an increased internalization of doxorubicin into drug-resistant MCF-7/ADR cells. goldaruco.com This effect is correlated with the membrane-disrupting properties of the cyclotide. goldaruco.com

Notably, CyO2 demonstrates a degree of specificity, as it does not cause significant membrane disruption in primary human brain endothelial cells, suggesting it preferentially induces pore formation in highly proliferating tumor cells. goldaruco.comnih.gov This selective action underscores its potential as a synergistic agent in chemotherapy.

Antimicrobial Activities

Cycloviolacin O2 exhibits potent antimicrobial properties, with a notable efficacy against Gram-negative bacteria. sb-peptide.comdntb.gov.uaoup.com Its mechanism of action is believed to involve direct interaction with and disruption of microbial cell membranes. researchgate.netgoldaruco.com

Antibacterial Efficacy Against Gram-Negative Bacteria

Cycloviolacin O2 has been identified as the most active among several cyclotides in inhibiting the growth of Gram-negative bacteria such as Salmonella enterica serovar Typhimurium LT2 and Escherichia coli. sb-peptide.comresearchgate.net It demonstrates bactericidal activity against other significant human pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa, including a multidrug-resistant strain of K. pneumoniae. oup.comresearchgate.net The minimal inhibitory concentration (MIC) for E. coli has been reported to be 2.2 µM. sb-peptide.com The potent bactericidal activity of CyO2 against these Gram-negative species highlights its potential as a scaffold for the design of new antibacterial drugs. dntb.gov.uaoup.comasm.org

Differential Activity Against Gram-Positive Bacteria

In contrast to its high potency against Gram-negative bacteria, Cycloviolacin O2 shows less activity against the Gram-positive bacterium Staphylococcus aureus. sb-peptide.comoup.comresearchgate.net This difference in activity is likely due to the thick peptidoglycan layer of Gram-positive bacteria, which may act as a protective barrier. biointerfaceresearch.com However, some studies have indicated that CyO2 does possess activity against S. aureus in a mouse infection model, suggesting a potential indirect effect or different mechanism of action in vivo. rsc.orgxiahepublishing.com

Table 2: Antimicrobial Spectrum of Cycloviolacin O2

Bacterial Type Species Activity Reference
Gram-Negative Salmonella enterica serovar Typhimurium LT2 High sb-peptide.comresearchgate.net
Gram-Negative Escherichia coli High (MIC 2.2 µM) sb-peptide.com
Gram-Negative Klebsiella pneumoniae High oup.comresearchgate.net
Gram-Negative Pseudomonas aeruginosa High oup.comresearchgate.net
Gram-Positive Staphylococcus aureus Low sb-peptide.comoup.comresearchgate.net

Mechanism of Bacterial Membrane Targeting and Cell Death

The bactericidal action of Cycloviolacin O2 is primarily attributed to its ability to disrupt bacterial membranes. sb-peptide.com The selectivity of CyO2 towards bacterial and cancer cells is thought to be due to the net negative charge of their membranes, which contrasts with the typically zwitterionic membranes of normal mammalian cells, allowing for selective targeting by the cationic peptide. biointerfaceresearch.com CyO2 has a particular affinity for the negatively charged outer membrane of E. coli. mdpi.com

The charged amino acid residues of CyO2 are crucial for its antibacterial activity. sb-peptide.comoup.com Chemical modification studies have shown that masking the charged glutamic acid and lysine (B10760008) residues leads to a nearly complete loss of activity against Salmonella. sb-peptide.comoup.comresearchgate.net Masking the arginine residue results in a less significant reduction in activity. sb-peptide.comoup.comresearchgate.net This indicates that the electrostatic interactions between the positively charged cyclotide and the negatively charged bacterial membrane are essential for its initial binding and subsequent membrane disruption, leading to cell death. oup.com

Antiviral Activities (e.g., Anti-HIV)

Cycloviolacin O2 (CyO2), a cyclotide derived from plants, has demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govfrontiersin.org Research indicates that CyO2 exerts its anti-HIV effects through a multi-faceted approach that targets both HIV-1-infected cells and the infectious viral particles themselves. nih.gov This dual-action mechanism contributes to its potency and its ability to enhance the effectiveness of existing antiretroviral drugs. nih.govfrontiersin.org

The primary mechanism of action for CyO2's antiviral activity is its ability to disrupt lipid membranes. nih.gov This membrane-active property allows it to form pores in the plasma membranes of HIV-1-infected cells. researchgate.net This pore-formation has two major consequences. Firstly, it can lead to the death of productively infected cells. researchgate.net Secondly, it increases the permeability of the cell membrane, which facilitates the uptake of antiretroviral drugs like saquinavir (B1662171) (a protease inhibitor) and nelfinavir. nih.govfrontiersin.org Studies have shown that even at concentrations that are not harmful to red blood cells, CyO2 can significantly boost the intracellular levels and antiviral efficacy of these drugs. nih.gov

In addition to its effects on infected cells, Cycloviolacin O2 can directly act on HIV-1 virions. By disrupting the integrity of the viral envelope, which is also a lipid membrane, CyO2 can suppress the infectivity of the virus. nih.gov This direct inactivation of viral particles enhances the efficacy of entry inhibitors such as enfuvirtide. nih.gov This suggests that CyO2's membrane-targeting ability provides a comprehensive strategy for combating HIV by simultaneously attacking infected host cells and free virus particles. nih.gov The ability of CyO2 to augment the efficacy of current antiretroviral therapies highlights its potential as an adjuvant treatment. researchgate.net

Table 1: Anti-HIV Activity of Cycloviolacin O2

Target Mechanism of Action Observed Effect References
HIV-1 Infected Cells Disrupts plasma membrane integrity through pore formation. Kills productively infected cells and enhances uptake of antiretroviral drugs (e.g., saquinavir, nelfinavir). nih.govfrontiersin.orgresearchgate.net
HIV-1 Viral Particles Disrupts the integrity of the viral lipid envelope. Suppresses viral infectivity and enhances the efficacy of entry inhibitors (e.g., enfuvirtide). nih.gov
HIV-1 Latency Disrupts plasma membranes in both latently and productively infected monocytic cells. In a monocytic cell model (U1 cells), CyO2 killed productively infected cells and, at sub-toxic concentrations, enhanced the antiviral efficacy of nelfinavir. researchgate.net

Antifouling Properties

Cycloviolacin O2 has been identified as a potent, non-toxic, and reversible antifouling agent, particularly against the settlement of barnacles such as Balanus improvisus. nih.govresearchgate.net Research has demonstrated that CyO2 can completely inhibit the settlement of barnacle larvae at a concentration of 0.25 microM. nih.govresearchgate.net This effect is noteworthy because it is reversible and does not cause mortality in the barnacle larvae at the tested concentrations, suggesting an environmentally safer alternative to toxic antifouling agents. nih.govgoogleapis.com

The mechanism behind its antifouling properties is thought to be related to its ability to interact with biological surfaces, preventing the attachment of fouling organisms. googleapis.com The discovery of the antifouling effect of a terrestrial plant peptide like Cycloviolacin O2 against marine organisms was a significant finding, expanding the search for natural antifouling compounds beyond the marine environment. googleapis.com The potent and non-toxic nature of CyO2's antifouling activity makes it a promising candidate for the development of new, environmentally friendly antifouling coatings for marine applications. nih.govgoogleapis.com

Table 2: Antifouling Activity of Cycloviolacin O2

Organism Activity Effective Concentration Key Finding References
Barnacles (Balanus improvisus) Inhibition of settlement Complete inhibition at 0.25 µM The effect is reversible and non-toxic to the larvae. nih.govresearchgate.net

Other Reported Biological Activities (e.g., Insecticidal, Nematicidal, Molluscicidal)

Beyond its antiviral and antifouling capabilities, Cycloviolacin O2 exhibits a broad spectrum of other biological activities, underscoring its role as a plant defense peptide. nih.govxiahepublishing.comresearchgate.net These activities include insecticidal, nematicidal, and molluscicidal effects.

Insecticidal Activity: Cycloviolacin O2 has been identified as having insecticidal properties against various pests. nih.govacs.org For instance, it has shown activity against aphids (Myzus persicae). acs.org The proposed mechanism for its insecticidal action is not solely based on membrane disruption but may also involve the disruption of the gut microbiome of the insects. acs.org It has also been reported to inhibit the growth of Helicoverpa caterpillars. googleapis.com

Nematicidal Activity: Research has demonstrated the nematicidal potential of Cycloviolacin O2. nih.gov In studies involving the model nematode Caenorhabditis elegans, Cycloviolacin O2 was found to be more potent than other cyclotides like kalata B1. nih.gov The mechanism is believed to involve membrane disruption, as evidenced by the formation of blebs on the nematode. nih.gov

Molluscicidal Activity: Cycloviolacin O2 has also been reported to possess molluscicidal properties. researchgate.net Specifically, cycloviolacins from Viola odorata have been shown to inhibit the growth and development of the golden apple snail (Pomacea canaliculata), a significant pest in rice cultivation. researchgate.net The effectiveness of these cyclotides has been compared to that of the synthetic molluscicide metaldehyde. researchgate.net

Table 3: Other Biological Activities of Cycloviolacin O2

Activity Target Organism(s) Observed Effect/Potency Proposed Mechanism References
Insecticidal Aphids (Myzus persicae), Helicoverpa caterpillars Associated with both antibiosis and antixenosis against aphids; inhibits caterpillar growth. Disruption of insect gut microbiome; membrane disruption. googleapis.comacs.org
Nematicidal Caenorhabditis elegans (model nematode) More potent than kalata B1. Membrane disruption leading to bleb formation. nih.gov
Molluscicidal Golden Apple Snail (Pomacea canaliculata) Inhibits growth and development. Not specified, but likely involves membrane interaction. researchgate.net

Structure Activity Relationship Sar Studies of Cycloviolacins

Influence of Amino Acid Substitutions and Sequence Variations on Biological Activity

Amino acid sequence variations within the six loop regions of the cyclotide framework are the primary drivers of their diverse biological activities. portlandpress.com While the six cysteine residues that form the CCK motif are absolutely conserved, the sequences of the interconnecting loops can vary significantly, influencing activities such as cytotoxicity and antimicrobial potency. portlandpress.com

Cycloviolacin O25, a bracelet cyclotide isolated from the roots of Viola odorata, serves as a compelling example of how sequence variation impacts the cyclotide profile. nih.gov It is substantially different from other cyclotides reported from this plant. nih.gov A particularly noteworthy feature of this compound is the presence of an asparagine-aspartic acid (Asn-Asp) dipeptide in loop 6. portlandpress.comnih.gov This is unique, as the conserved asparagine (or sometimes aspartic acid) residue in this loop is critical for the enzymatic cyclization of the peptide backbone, and it was previously thought that a small amino acid like glycine (B1666218) was required at the adjacent position. portlandpress.comnih.gov The discovery of an aspartic acid residue following the asparagine in this compound suggests the cyclization mechanism is more tolerant to sequence changes than initially understood. nih.gov

CyclotideSequenceKey Sequence FeaturesReported Activity
This compoundCSCKVIFPCTGTSCFYPSANDYFFCUnique Asn-Asp sequence in loop 6; multiple hydrophobic residues in loop 6. nih.govIsolated from roots, suggesting specific activity against different pests/pathogens. nih.gov
Cycloviolacin O2CSCKVILPCTGTSCFYPSGKNCStandard 'G' residue following Asn in loop 6; three basic residues (2 Lys, 1 Arg - though Arg is not in the primary sequence shown here, it is present in the full peptide). nih.govresearchgate.netPotent bactericidal activity against Gram-negative bacteria; cytotoxic. oup.comsb-peptide.com
Cycloviolacin O14CSCKLPLPCTGTSCYGPNCTPCProline-rich sequence; most hydrophilic cyclotide from V. odorata. portlandpress.comLowest hemolytic activity among newly identified cyclotides in its study group. portlandpress.com
Kalata B1 (prototypic Möbius)GLPVCGETCVGGTCNTPGCTCSCKWContains a cis-proline in loop 5, defining the Möbius subfamily. portlandpress.comUterotonic; toxic to nematode parasites. nih.govdiva-portal.org

Impact of Charged Residues and Cationicity on Efficacy and Selectivity

The net charge and the spatial distribution of charged residues on the cyclotide surface are critical determinants of their biological activity and selectivity. tandfonline.com Most antimicrobial peptides target the negatively charged membranes of bacterial cells, and a positive net charge on the peptide facilitates this initial electrostatic attraction. biointerfaceresearch.comacs.org Cycloviolacin O2, for example, has a net charge of +2 and demonstrates potent activity against Gram-negative bacteria, which is dependent on its charged residues. oup.combiointerfaceresearch.com

Systematic chemical modification studies on Cycloviolacin O2 have provided profound insights into the role of each charged residue. diva-portal.orgnih.gov

Glutamic Acid (Negative Charge): The single, highly conserved glutamic acid (Glu) in loop 1 plays a pivotal structural role. nih.govrcsb.org Masking its negative charge via methylation was expected to increase antimicrobial activity by increasing the net positive charge. acs.org Surprisingly, this modification led to a near-total loss of both antibacterial and cytotoxic activity. nih.govnih.gov This indicates the Glu residue's primary role is not direct interaction with the target membrane but rather the stabilization of the cyclotide's three-dimensional structure through internal hydrogen bonds, which is essential for its function. oup.comrcsb.org

Lysine (B10760008) Residues (Positive Charge): Acetylation of the two lysine residues in Cycloviolacin O2, which neutralizes their positive charges, resulted in a significant reduction in cytotoxic and antibacterial potency. diva-portal.orgnih.govresearchgate.net

Arginine Residue (Positive Charge): Masking the single arginine residue resulted in a less pronounced, but still significant, reduction in activity compared to the lysine and glutamic acid modifications. oup.comresearchgate.net

These findings collectively demonstrate that all charged residues in Cycloviolacin O2 are necessary for its optimal activity, contributing to a specific electrostatic surface that is fine-tuned for membrane interaction and disruption. sb-peptide.comresearchgate.net The decrease in activity upon charge neutralization underscores the importance of cationicity for the efficacy of cycloviolacins. tandfonline.com While specific studies on this compound's charged residues are not available, its classification as a bracelet cyclotide suggests these same principles of charge dependency apply.

Cyclotide DerivativeModificationEffect on Cytotoxic Activity (vs. U-937 GTB cells)Effect on Antibacterial Activity (vs. S. enterica)
Native Cycloviolacin O2NoneBaseline (IC₅₀ ≈ 1 µM) nih.govPotent bactericidal activity. oup.com
cyO2-Glu-methyl-esterMasking of single Glu residue (negative charge)48-fold decrease in potency. diva-portal.orgnih.govNear total loss of activity. oup.comresearchgate.net
cyO2-Lys-acetylatedMasking of two Lys residues (positive charges)3-fold decrease in potency. diva-portal.orgnih.govNear total loss of activity. oup.comresearchgate.net
cyO2-Arg-modifiedMasking of single Arg residue (positive charge)Virtually no change in potency. nih.govRetained low activity. oup.comresearchgate.net
cyO2-Arg/Lys-modifiedMasking of all three basic residues7-fold decrease in potency. core.ac.ukN/A

Role of Specific Loops in Modulating Activity

Loop 1: This loop is highly conserved across bracelet cyclotides and invariably contains a glutamic acid residue. portlandpress.com As discussed, this Glu residue is critical for maintaining the structural integrity of the cyclotide framework through hydrogen bonding to residues in loop 3, rather than for direct membrane interaction. oup.comrcsb.org

Loop 2: This loop is more variable. In Cycloviolacin O14, conformational exchange broadening of NMR signals for residues in loop 2 suggests this region possesses a degree of flexibility that may be important for its function. portlandpress.com Studies on hybrid cyclotides have shown that residues in loop 2 can significantly influence the oxidative folding pathway of the peptide. uq.edu.au

Loop 3: This loop often contributes significantly to the hydrophobic surface of the molecule. oup.com In Cycloviolacin O2, loop 3 forms a short α-helical segment that is part of the hydrophobic patch essential for membrane insertion. oup.com A single residue change in this loop can drastically alter hemolytic activity, highlighting its role in membrane disruption. researchgate.netresearchgate.net

Loop 4: This is a highly conserved and typically short loop, often comprising just a single amino acid residue. portlandpress.com

Loop 5: The conformation of this loop is a key distinguishing feature between the two main cyclotide subfamilies. Bracelet cyclotides like Cycloviolacin O2 and O25 have all-trans peptide bonds in this loop, whereas Möbius cyclotides are defined by a cis-proline bond that induces a twist in the backbone. portlandpress.comresearchgate.net

Loop 6: This loop is critical for biosynthesis, containing the conserved Asn/Asp residue that is recognized by the asparaginyl endopeptidase responsible for backbone cyclization. portlandpress.com this compound displays a highly unusual sequence in this loop, with an Asn-Asp dipeptide and multiple bulky hydrophobic residues. nih.gov This unique composition suggests that loop 6 not only facilitates cyclization but can also be a major contributor to the specific bioactivity profile of the cyclotide, likely through modulating membrane interactions. nih.gov

LoopGeneral Role in Bracelet CyclotidesSpecific Relevance to this compound
Loop 1Contains structurally critical, conserved Glu residue. portlandpress.comrcsb.orgPresumed to contain the conserved Glu for structural stability.
Loop 2Variable region, influences folding and flexibility. portlandpress.comuq.edu.auContributes to the overall surface properties and target interaction.
Loop 3Forms a key part of the hydrophobic patch for membrane interaction. oup.comIts hydrophobic character is crucial for the molecule's amphipathicity.
Loop 4Short, highly conserved loop. portlandpress.comLikely provides structural spacing within the CCK framework.
Loop 5Lacks a cis-proline, defining the bracelet structure. portlandpress.comDefines it as a member of the bracelet subfamily.
Loop 6Contains cleavage/ligation site for cyclization; contributes to bioactivity. portlandpress.comUnique Asn-Asp sequence and multiple hydrophobic residues suggest a novel role in modulating activity. nih.gov

Mutational Analysis and Rational Design of Cycloviolacin Analogues

The exceptional stability and sequence tolerance of the cyclotide scaffold make it an ideal template for mutational analysis and the rational design of new therapeutic agents. acs.orguq.edu.au By substituting specific amino acids, researchers can probe the mechanisms of action and engineer analogues with enhanced potency or novel activities. scispace.com

A "lysine scan" of the prototypic cyclotide kalata B1, where each non-cysteine residue was systematically replaced with lysine, revealed that incorporating positive charges into a specific surface-exposed region could significantly enhance nematocidal activity. nih.gov Conversely, substitutions in other regions were detrimental, mapping out an "amendable face" suitable for engineering. nih.gov

More directly related to cycloviolacins, an in silico study designed new peptides based on a 15-amino-acid fragment of Cycloviolacin O2. biointerfaceresearch.com By systematically substituting serine residues with lysine, they created analogues with increased cationicity (from +3 to +6) and helical propensity. biointerfaceresearch.com A novel fragment with a double lysine substitution (T2.2) was predicted to have the most stable physicochemical properties and the highest anticancer and antimicrobial activities, highlighting the potential of lysine substitutions to develop more potent therapeutic peptides. biointerfaceresearch.com This rational design approach leverages the known importance of cationicity for selective targeting of cancer and bacterial cells. biointerfaceresearch.com

The unique sequence of this compound, particularly its hydrophobic loop 6, presents an untapped template for future rational design. nih.gov Engineering this loop in other cyclotide scaffolds could yield analogues with novel membrane-interaction properties. Furthermore, understanding the mutations that confer bacterial resistance to Cycloviolacin O2—often in genes related to the cell envelope—provides valuable information about its mechanism of action that can guide the design of next-generation analogues that evade such resistance. asm.orgnih.gov

Parent Peptide/FragmentModification StrategyKey FindingReference
Kalata B1Lysine-scanning mutagenesis (systematic Lys substitution)Identified a surface-exposed "amendable face" where Lys substitutions increased nematocidal activity. nih.gov
Cycloviolacin O2 (fragment)In silico lysine substitutions (S to K)Increased cationicity and helicity; a double-lysine mutant was predicted to have superior anticancer/antimicrobial activity. biointerfaceresearch.com
Cycloviolacin O1 / Kalata B1Creation of hybrid cyclotides (swapping loops)Showed that loops 2 and 6 are key determinants of the in vitro folding pathway. uq.edu.au
Cycloviolacin O2Spontaneous resistance mutations in S. entericaIdentified bacterial genes (e.g., related to cell envelope) that, when mutated, confer resistance, informing on the peptide's mechanism. asm.orgnih.gov

Chemical Synthesis and Engineering of Cycloviolacins and Analogues

Solid-Phase Peptide Synthesis Methodologies for Cycloviolacins

The chemical synthesis of cyclotides like Cycloviolacin O25 is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). nih.gov This method allows for the sequential assembly of the linear peptide precursor on a solid resin support. nih.govmdpi.com Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) based chemistries have been successfully adapted for cyclotide synthesis. uq.edu.aumdpi.com

The Fmoc-based strategy is commonly used, often with an acid-labile resin like 2-chlorotrityl resin. nih.govresearchgate.net This approach involves assembling the protected peptide chain, followed by cleavage from the resin to yield a linear, partially protected peptide. nih.gov The choice of synthesis strategy and protecting groups is critical and can be tailored to produce various cyclotides and their analogues. uq.edu.au For instance, the synthesis of the bracelet cyclotide cycloviolacin O2 involved Fmoc-SPPS on a 4-chlorotrityl resin. nih.gov Given that cyclotides are relatively small peptides, typically around 30 amino acids long, SPPS is a readily applicable and efficient method for generating the necessary linear precursors for cyclization. nih.gov

Synthesis StrategyProtecting GroupResin/LinkerKey Features
Fmoc-SPPSFmoc/t-Bu2-Chlorotrityl, WangMild cleavage conditions, orthogonal protection. nih.govresearchgate.net
Boc-SPPSBocMercaptopropionamide (MPA)Strong acid cleavage (e.g., HF), linker provides thioester for NCL. nih.gov

Native Chemical Ligation and Oxidative Folding Strategies

Following the synthesis of the linear peptide precursor by SPPS, the next crucial steps are backbone cyclization and oxidative folding to form the native three-dimensional structure.

Native Chemical Ligation (NCL) is the most robust and common method for achieving the head-to-tail cyclization of the peptide backbone. uq.edu.aumdpi.com This technique involves a chemoselective reaction between a linear peptide precursor containing an N-terminal cysteine residue and a C-terminal thioester. mdpi.comresearchgate.net The reaction proceeds through a reversible transthioesterification, followed by a spontaneous S-to-N acyl shift that forms the native peptide bond, resulting in a cyclized peptide. researchgate.netnih.gov This process can be so efficient that it is sometimes referred to as a 'thia-zip' mechanism, where internal cysteine thiols may facilitate the cyclization. mdpi.comnih.gov

Oxidative Folding is the process where the six conserved cysteine residues of the cyclized peptide form the three characteristic disulfide bonds in the correct knotted arrangement, known as the cyclic cystine knot (CCK) motif. rsc.orgnih.gov This step is often the most critical and challenging part of the synthesis, especially for bracelet cyclotides. researchgate.net The folding can be performed either before or after cyclization, though cyclization prior to oxidation generally yields better results. rsc.orgresearchgate.net

The folding process is highly sensitive to reaction conditions. rsc.org For the prototypical bracelet cyclotide, cycloviolacin O2, successful folding was achieved in a single-step reaction that also facilitated cyclization. nih.gov The conditions often involve a redox buffer system, such as reduced (GSH) and oxidized (GSSG) glutathione, at a basic pH (around 8.5) to promote disulfide shuffling and formation. researchgate.netuq.edu.au The inclusion of organic co-solvents like isopropanol (B130326) or dimethylsulfoxide (DMSO) can also significantly improve folding yields and rates, likely by stabilizing hydrophobic surfaces of the peptide during folding. nih.govuq.edu.au Studies have shown that the folding pathway for bracelet cyclotides can be slow and may proceed through fully oxidized, non-native intermediates that gradually convert to the correct native structure. nih.govresearchgate.net

ProcessDescriptionKey Reagents/ConditionsChallenges
Native Chemical Ligation Forms the cyclic peptide backbone.N-terminal Cysteine, C-terminal thioester, pH ~7.0. uq.edu.auresearchgate.netSynthesis of the thioester precursor. nih.gov
Oxidative Folding Forms the three native disulfide bonds (cystine knot).Redox buffers (GSH/GSSG), basic pH, organic co-solvents (isopropanol, DMSO). nih.govresearchgate.netuq.edu.auPoor folding efficiency and formation of non-native species, especially for bracelet cyclotides. researchgate.net

Rational Design and Synthesis of Cycloviolacin Derivatives with Enhanced Properties

The amenability of cyclotides to chemical synthesis allows for the rational design and production of derivatives with modified or enhanced biological properties. oup.com By systematically substituting specific amino acids, researchers can probe structure-activity relationships and optimize the peptide for therapeutic applications. nih.govoup.com

A key example is the investigation of charged residues in cycloviolacin O2, a close structural relative of this compound. oup.comsb-peptide.com To determine the importance of charged residues for its potent bactericidal activity against Gram-negative bacteria, derivatives were synthesized where specific charges were masked through chemical modification. oup.comsb-peptide.com

The results demonstrated that the charged residues are crucial for optimal antibacterial activity. oup.com This type of rational design provides valuable insights that can guide the synthesis of new analogues, including those based on the this compound framework, with potentially improved potency or selectivity. oup.comresearchgate.net

Derivative of Cycloviolacin O2ModificationEffect on Activity (vs. S. enterica)
Glu-masked derivativeThe charge of the single glutamic acid residue was removed.Near total loss of bactericidal activity. oup.com
Lys-masked derivativeThe charges of the two lysine (B10760008) residues were removed.Near total loss of bactericidal activity. oup.com
Arg-masked derivativeThe charge of the single arginine residue was modified.Reduced activity, but still retained some bactericidal effect. oup.com

Cycloviolacins as Scaffolds for Peptide Grafting and Protein Engineering

The exceptional stability conferred by the cyclic cystine knot (CCK) motif makes cycloviolacins and other cyclotides ideal scaffolds for protein engineering and peptide grafting. nih.govnih.govnih.gov This strategy involves replacing one of the native loops of the cyclotide with a known bioactive peptide sequence (epitope). nih.govtandfonline.com The cyclotide framework then acts as a structural support, conferring its inherent stability to the grafted peptide, which might otherwise be prone to enzymatic degradation. nih.govsci-hub.se

This approach has several advantages:

Enhanced Stability : The grafted peptide gains the cyclotide's resistance to thermal, chemical, and enzymatic breakdown. nih.govsci-hub.se

Structural Constraint : The scaffold can lock the grafted peptide into a specific, biologically active conformation.

Drug Development : It allows for the creation of novel peptide-based drugs with improved pharmacokinetic properties. nih.govsci-hub.se

The plasticity of the CCK framework, which tolerates substantial sequence variation in its loops, is key to the success of this approach. nih.govnih.gov The synthesis of these grafted analogues relies on the same SPPS and NCL methodologies used for native cyclotides. nih.gov This makes cycloviolacins like O25 promising and versatile templates for designing new therapeutics. nih.govsb-peptide.com

In Silico Approaches for Peptide Design and Optimization

Computational, or in silico, methods are increasingly used to guide the rational design and optimization of cyclotide-based therapeutics. biointerfaceresearch.com These approaches can predict the properties of novel peptide sequences, saving significant time and resources compared to synthesizing and testing every potential derivative. biointerfaceresearch.com

For example, in silico studies have been used to design more potent anticancer and antimicrobial peptides derived from the Cycloviolacin O2 sequence. biointerfaceresearch.com Using predictive models, researchers can identify bioactive fragments within the parent cyclotide and then modify their physicochemical properties—such as cationicity, hydrophobicity, and amphipathicity—to optimize their therapeutic potential and reduce unwanted cytotoxicity. biointerfaceresearch.com Molecular dynamics simulations can further be used to study the interactions of cyclotides like Cycloviolacin O2 with cell membranes at a molecular level, providing insights into their mechanism of action and guiding the design of new agents. researchgate.net Homology modeling has also been employed to predict the three-dimensional structure of newly discovered cyclotides like this compound, using the known structures of close relatives as a template. nih.gov

Advanced Research Methodologies for Cycloviolacin Characterization

Mass Spectrometry (MS) Techniques for Sequence Elucidation and Characterization (e.g., PepSAVI-MS)

Mass spectrometry (MS) is a cornerstone technique for the characterization of cyclotides like Cycloviolacin O25. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular weight of the intact peptide. oup.com For sequence elucidation, tandem mass spectrometry (MS/MS) is utilized. This involves the fragmentation of the peptide backbone through methods like collision-induced dissociation (CID), allowing for the determination of the amino acid sequence. oup.com

A notable advancement in the rapid identification of bioactive peptides from complex natural sources is the PepSAVI-MS (Statistically-guided bioActive Peptides prioritized VIa Mass Spectrometry) pipeline. nih.govacs.org This adaptable method combines mass spectrometry with statistical analysis to pinpoint bioactive peptides within natural product libraries. researchgate.net While the PepSAVI-MS pipeline has been validated through the successful identification of the known antimicrobial and anticancer cyclotide Cycloviolacin O2 from Viola odorata, its direct application for the de novo characterization of this compound has not been explicitly detailed in the available literature. nih.govnih.gov However, this high-throughput approach holds significant potential for screening plant extracts for novel cyclotides and prioritizing them for further detailed characterization. The pipeline has been instrumental in identifying novel bioactivities of other known cyclotides from Viola odorata, such as Cycloviolacin O8. nih.gov

The general workflow for cyclotide characterization using mass spectrometry involves initial extraction from the plant source, followed by purification using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). oup.comnih.gov The purified fractions are then analyzed by MS and MS/MS to confirm the mass and determine the sequence. oup.comnih.gov

Mass Spectrometry TechniqueApplication in this compound CharacterizationKey Findings/Capabilities
Electrospray Ionization Mass Spectrometry (ESI-MS)Determination of the intact molecular weight of this compound.Confirms the presence of the cyclotide and provides its precise mass. oup.com
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)Elucidation of the amino acid sequence of this compound.Provides fragmentation data that allows for the ordering of amino acid residues. oup.com
PepSAVI-MS PipelinePotential for rapid identification of bioactive cyclotides from plant extracts.Validated for identifying Cycloviolacin O2 and discovering new activities of Cycloviolacin O8. nih.govnih.gov
Table 1. Mass Spectrometry Techniques for Cycloviolacin Characterization.

Advanced Spectroscopic Techniques for Structural and Interaction Analysis (e.g., NMR Spectroscopy, Fluorescence Microscopy)

Advanced spectroscopic techniques are indispensable for determining the three-dimensional structure of this compound and visualizing its interactions with biological systems.

Fluorescence Microscopy is a powerful tool for visualizing the effects of cyclotides on cells. While specific fluorescence microscopy studies on this compound are not detailed, research on the closely related Cycloviolacin O2 demonstrates the utility of this technique. goldaruco.comnih.gov For instance, fluorescence microscopy has been used to demonstrate the increased cellular internalization of chemotherapeutic drugs like doxorubicin (B1662922) in drug-resistant cancer cells when co-exposed to Cycloviolacin O2. goldaruco.comnih.gov Dyes such as DAPI are used to stain the cell nucleus, allowing for the visualization of cellular morphology and the localization of fluorescently-tagged molecules. goldaruco.com This technique provides direct visual evidence of the membrane-permeabilizing effects of cyclotides.

Spectroscopic TechniqueApplication in this compound ResearchInformation Obtained
NMR SpectroscopyDetermination of the 3D solution structure.Provides detailed information on the peptide's fold, disulfide connectivity, and the spatial arrangement of amino acid residues. nih.govresearchgate.net
Fluorescence MicroscopyVisualization of cellular interactions and effects.Allows for the observation of membrane permeabilization, cellular uptake of molecules, and changes in cell morphology. goldaruco.comnih.gov
Table 2. Advanced Spectroscopic Techniques for Structural and Interaction Analysis.

Cell-Based Assays for Mechanistic Investigations (e.g., Membrane Permeabilization Assays, Cell Viability Assays)

Cell-based assays are fundamental to understanding the biological activity and mechanism of action of this compound. These assays provide quantitative data on its effects on various cell types.

Membrane Permeabilization Assays are employed to investigate the ability of cyclotides to disrupt cell membranes, which is believed to be a primary mechanism of their cytotoxic action. sb-peptide.com One common method is the SYTOX Green uptake assay. goldaruco.comnih.gov SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. nih.gov The increase in fluorescence is proportional to the degree of membrane permeabilization. nih.gov Studies on Cycloviolacin O2 have shown that it induces membrane leakage in cancer cells, and this effect correlates with its chemosensitizing abilities. goldaruco.com

Cell Viability Assays are used to quantify the cytotoxic effects of this compound on different cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells. nih.gov Viable cells with active metabolism convert the MTT reagent into a colored formazan product, and the amount of formazan is proportional to the number of living cells. nih.gov Another method is the fluorometric microculture cytotoxicity assay (FMCA), which measures cell integrity based on the hydrolysis of fluorescein diacetate by cells with intact plasma membranes. aacrjournals.org These assays are used to determine the half-maximal inhibitory concentration (IC50) of the cyclotide, which is a measure of its potency. nih.govaacrjournals.org For example, Cycloviolacin O2 has demonstrated potent cytotoxicity against a range of human tumor cell lines, with IC50 values in the sub-micromolar range. aacrjournals.org

Cell-Based AssayPurposeExample Finding with Related Cyclotides (e.g., Cycloviolacin O2)
Membrane Permeabilization Assay (e.g., SYTOX Green)To measure the extent of cell membrane disruption.Cycloviolacin O2 causes significant membrane leakage in breast cancer cells. goldaruco.com
Cell Viability Assay (e.g., MTT, FMCA)To quantify the cytotoxic or anti-proliferative effects.Cycloviolacin O2 exhibits potent cytotoxicity against various cancer cell lines with low IC50 values. nih.govaacrjournals.org
Table 3. Cell-Based Assays for Mechanistic Investigations.

Molecular Dynamics Simulations and Computational Modeling for Structure-Function Elucidation

Computational approaches, including molecular dynamics (MD) simulations and homology modeling, provide valuable insights into the structure-function relationships of this compound at the atomic level.

Homology Modeling is used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. A structural model of this compound was generated using the known structure of Cycloviolacin O1 (PDB ID: 1NBJ) as a template. nih.gov This modeling suggested that the three phenylalanine residues in this compound are solvent-exposed, which is consistent with the general observation that hydrophobic residues in cyclotides are often exposed on the surface. nih.gov

Molecular Dynamics (MD) Simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not extensively documented, studies on the closely related Cycloviolacin O2 provide a framework for how this technique can be applied. alzahra.ac.ir MD simulations have been used to investigate the interaction of Cycloviolacin O2 with model bacterial membranes. alzahra.ac.ir These simulations can reveal how the cyclotide adsorbs onto the membrane surface, the role of specific residues in this interaction, and how the peptide affects the integrity of the lipid bilayer. alzahra.ac.ir For instance, simulations have shown that hydrogen bonds play a significant role in the adsorption of Cycloviolacin O2 onto the membrane. alzahra.ac.ir Such computational studies are crucial for understanding the initial steps of the membrane disruption process and for guiding the design of new cyclotide-based therapeutics.

Computational MethodApplication to this compoundKey Insights
Homology ModelingPrediction of the 3D structure of this compound.Revealed the solvent exposure of its three phenylalanine residues. nih.gov
Molecular Dynamics (MD) SimulationsStudying the interaction with biological membranes (inferred from Cycloviolacin O2 studies).Provides atomic-level details of peptide-membrane interactions, including adsorption and the role of specific amino acid residues. alzahra.ac.ir
Table 4. Molecular Dynamics Simulations and Computational Modeling.

Ecological and Environmental Research on this compound

An article focusing on the ecological and environmental research of the specific chemical compound this compound, as per the requested outline, cannot be generated at this time.

Extensive research has identified that while this compound is a known cyclotide isolated from the sweet violet plant, Viola odorata, and has a unique sequence, the specific scientific data required for the sections below does not appear to be available in published literature. portlandpress.comuniprot.org

Ecological and Environmental Research on Cycloviolacins

Ecotoxicity to Non-Target Organisms (e.g., Algae, Duckweed, Soil Bacteria)

The detailed experimental data for these specific areas of environmental research have been published for a different, though related, compound: Cycloviolacin O2 . researchgate.netdiva-portal.org Studies on Cycloviolacin O2 have detailed its ecotoxicity and sorption characteristics. researchgate.netdiva-portal.org However, as Cycloviolacin O2 and Cycloviolacin O25 are distinct chemical entities, it would be scientifically inaccurate to present data for one as being representative of the other. portlandpress.com

Similarly, while the role of cyclotides in plant defense is a broad area of research, specific studies detailing the activity of this compound against a range of pests and pathogens are not as extensively documented as they are for other cyclotides like Cycloviolacin O2. frontiersin.orgacs.orgnih.gov The UniProt database entry for Cycloviolacin-O25 notes its likely role in plant defense, but detailed experimental studies are lacking in comparison to Cycloviolacin O2. uniprot.org

Due to the absence of specific research findings for this compound in the areas of environmental fate, sorption, and ecotoxicity, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Future Perspectives and Academic Research Directions for Cycloviolacin O25

Elucidation of Specific Mechanisms of Action for Cycloviolacin O25

While the broader cyclotide family is known for its cytotoxic effects, the precise molecular mechanisms underpinning the bioactivity of this compound remain largely uncharacterized. Future research will need to move beyond general observations to a more detailed understanding. The presumed mode of action involves arresting the cell cycle in the G0/G1 phase. cpu-bioinfor.org Key research directions should focus on identifying the specific cellular checkpoints and regulatory proteins that this compound interacts with to induce this cell cycle arrest.

Many cytotoxic cyclotides exert their effects through the disruption of cellular membranes, leading to necrosis. acs.org Investigating whether this compound shares this membrane-disrupting capability is a critical step. Biophysical studies utilizing model lipid membranes and advanced imaging techniques on live cells could clarify its interaction with the cell membrane, the kinetics of pore formation or membrane destabilization, and whether this activity is selective for certain cell types, such as cancer cells over healthy cells. Furthermore, initial findings suggest that this compound possesses proapoptotic and DNA-binding activities. cpu-bioinfor.org Future studies must aim to identify the direct intracellular targets and elucidate the specific signaling pathways it modulates to trigger programmed cell death.

Discovery of Novel Biological Activities and Targets

The known biological activities of this compound, including its antibacterial properties, represent only the beginning of what is likely a broader spectrum of functions. cpu-bioinfor.org A crucial avenue for future research is the systematic screening of this compound against diverse panels of pathogens, including multi-drug resistant bacteria, fungi, and viruses, to uncover novel antimicrobial applications.

A highly promising research direction has been highlighted by recent computational studies. These in silico models have identified this compound as a potential inhibitor of the PorB Porin protein in Neisseria gonorrhoeae, the bacterium responsible for gonorrhea. nih.govresearchgate.net This suggests a novel therapeutic target and application. The next essential step is to validate these computational predictions through in vitro and in vivo studies to confirm the efficacy and selectivity of this compound against this significant human pathogen. nih.govresearchgate.net Expanding such screening efforts to various cancer cell lines could also reveal new anticancer potential, building upon the general cytotoxic properties observed in the cyclotide family. nih.gov

OrganismPotential Target/ActivityResearch Status
Neisseria gonorrhoeaeInhibition of PorB Porin proteinComputational Modeling nih.govresearchgate.net
Staphylococcus epidermidisAntibacterialIn Vitro Testing cpu-bioinfor.org
Bacillus subtilisAntibacterialIn Vitro Testing cpu-bioinfor.org
Pseudomonas aeruginosaAntibacterialIn Vitro Testing cpu-bioinfor.org
Escherichia coliAntibacterialIn Vitro Testing cpu-bioinfor.org

Development of Engineered Cycloviolacin Scaffolds for Chemical Biology Tools

The exceptional stability of the this compound framework, conferred by its cyclic cystine knot structure, makes it an ideal scaffold for protein engineering. nih.govresearchgate.net Future research should focus on harnessing this stability to develop novel chemical biology tools and therapeutic agents. The concept involves "grafting" specific bioactive peptide sequences into the less structurally sensitive loops of the this compound backbone. sci-hub.se

This technique could be used to create highly stable versions of known peptide drugs, inhibitors, or receptor ligands, potentially improving their bioavailability and resistance to degradation. For instance, by replacing one of the loops of this compound with a known enzyme-inhibiting sequence, a highly stable and specific inhibitor could be created. Research in this area would involve identifying the optimal loop for modification within the O25 structure and developing efficient methods for the synthesis and screening of these engineered cyclotides. google.comgoogle.com Such tools would be invaluable for probing biological pathways and could form the basis of a new class of peptide-based therapeutics.

In-depth Understanding of Biosynthetic Regulation and Diversity

This compound stands out due to its unusual amino acid sequence, particularly in loop 6, which contains a novel Asn-Asp dipeptide sequence. nih.gov This feature challenges the existing understanding of cyclotide biosynthesis, as a single asparagine (Asn) or aspartic acid (Asp) residue in this region is thought to be critical for the enzymatic cyclization process. nih.gov The presence of this adjacent Asp residue suggests that the cyclization machinery in Viola odorata is more tolerant of sequence variations than previously believed. nih.govresearchgate.net

Future research must focus on the specific asparaginyl endopeptidase responsible for processing the this compound precursor protein. Investigating how this enzyme recognizes and processes the unique Asn-Asp site is crucial. Furthermore, identifying the gene encoding the precursor for this compound and studying its regulatory elements (such as promoters and enhancers) will provide a deeper understanding of how and when the plant produces this specific cyclotide. Studies on how environmental stressors or plant hormones regulate the expression of this gene could reveal the ecological role of this compound and provide methods to enhance its production. uq.edu.aunih.gov

Application in Agricultural Science as Biopesticides and Biocontrol Agents

The inherent function of cyclotides in plants is believed to be defense against pests and pathogens. nih.govresearchgate.net This natural role positions this compound as a strong candidate for development into a biopesticide. Its known insecticidal and antibacterial activities provide a solid foundation for this application. cpu-bioinfor.org The successful commercialization of other cyclotide-based bio-insecticides demonstrates the viability of this approach. uq.edu.au

Future research should systematically evaluate the efficacy of this compound against a wide range of agricultural pests, including insects, nematodes, and pathogenic fungi. Determining its spectrum of activity, potency, and environmental stability is essential for its development as a commercial product. Another advanced research avenue involves agricultural biotechnology. The gene responsible for producing this compound could potentially be transferred into crop plants to create transgenic varieties with enhanced, inherent resistance to pests and diseases, thereby reducing the need for conventional chemical pesticides. sci-hub.se

Q & A

Q. What experimental design considerations are critical for initial studies on Cycloviolacin O25's bioactivity?

  • Methodological Answer : For bioactivity studies, prioritize controlled variables (e.g., temperature, pH), replication (≥3 biological replicates), and appropriate assays (e.g., cytotoxicity, membrane permeability). Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known bioactive cyclotides). Use dose-response curves to establish EC50 values, and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Ensure statistical power by calculating sample sizes using tools like G*Power .

Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structural changes under thermal or pH stress. Pair with nuclear magnetic resonance (NMR) for residue-specific stability insights. Use high-performance liquid chromatography (HPLC) to assess aggregation or degradation over time. For quantitative analysis, integrate data from multiple techniques and apply kinetic models (e.g., Arrhenius equation for thermal stability) .

Q. What are the key steps in validating the purity of this compound post-isolation?

  • Methodological Answer : Combine analytical methods:
  • HPLC : Use a C18 column with gradient elution; compare retention times to standards.
  • Mass Spectrometry (MS) : Confirm molecular weight (expected: ~3.5 kDa) and assess isotopic patterns.
  • NMR : Verify disulfide bond connectivity (e.g., 1H-13C HSQC for cystine knots).
    Report purity as ≥95% via integration of chromatographic peaks, with supporting MS/NMR data in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanism of action be systematically analyzed?

  • Methodological Answer : Apply the following framework:

Study Design Audit : Compare variables (e.g., cell lines, incubation times) across conflicting studies .

Statistical Reanalysis : Use meta-analysis tools (e.g., RevMan) to pool data and identify heterogeneity sources.

Bias Assessment : Evaluate blinding, randomization, and publication bias via funnel plots .

Experimental Replication : Design a harmonized protocol to test hypotheses under standardized conditions .

Q. What strategies optimize the recombinant expression of this compound in heterologous systems?

  • Methodological Answer :
  • Vector Design : Use codon-optimized synthetic genes with fusion tags (e.g., SUMO) to enhance solubility.
  • Expression Hosts : Test E. coli (BL21-DE3) and yeast (Pichia pastoris) systems; compare yields via SDS-PAGE.
  • Purification : Employ affinity chromatography followed by enzymatic tag cleavage. Optimize buffer conditions (e.g., redox gradients for disulfide bond formation) .

Q. How to design comparative studies between this compound and other cyclotides?

  • Methodological Answer : Develop a matrix of variables:
VariableExample Parameters
StructuralDisulfide bond topology, loop sequences
FunctionalAntimicrobial efficacy, cytotoxicity
BiophysicalThermal stability, membrane interaction
Use multivariate analysis (e.g., PCA) to identify key differentiating factors. Include isogenic controls to isolate structural contributions .

Q. What methodologies assess the long-term stability of this compound in different storage formulations?

  • Methodological Answer : Conduct accelerated stability studies:
  • Conditions : 25°C/60% RH, 40°C/75% RH for 1–6 months.
  • Analytics : Monitor purity (HPLC), bioactivity (IC50), and secondary structure (CD).
    Apply the ICH Q1A(R2) guideline for shelf-life extrapolation. Use lyophilization with cryoprotectants (e.g., trehalose) to enhance stability .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

  • Methodological Answer :
  • Model Fitting : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism or R (drc package).
  • EC50 Calculation : Report 95% confidence intervals; validate with bootstrap resampling.
  • Outlier Handling : Apply Grubbs' test or robust regression methods.
    Include raw data and fitting parameters in supplementary materials .

Tables for Methodological Reference

Table 1 : Key Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
CD SpectroscopySecondary structure stabilityWavelength range: 190–260 nm
NMRDisulfide bond mapping600 MHz, 15°C, 10% D2O
HPLC-MSPurity and molecular weight analysisC18 column, 0.1% TFA gradient

Table 2 : Common Pitfalls in Mechanistic Studies and Solutions

PitfallSolutionEvidence Source
Inconsistent cell linesUse standardized ATCC-certified lines
Underpowered statisticsCalculate sample size a priori
Lack of replicationInclude ≥3 biological replicates

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